molecular formula C6H10O3 B15297437 3-(Methoxymethyl)oxetane-3-carbaldehyde

3-(Methoxymethyl)oxetane-3-carbaldehyde

Cat. No.: B15297437
M. Wt: 130.14 g/mol
InChI Key: LQUNWTBJDFIJBH-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C6H10O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by functionalization at the 3-position. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxy-3-(methoxymethyl)propanal with a suitable dehydrating agent can yield the desired oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxetane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Methoxymethyl)oxetane-3-carboxylic acid.

    Reduction: 3-(Methoxymethyl)oxetane-3-methanol.

    Substitution: Various substituted oxetane derivatives depending on the reagents used.

Scientific Research Applications

3-(Methoxymethyl)oxetane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxetane-3-carbaldehyde involves its reactivity towards various chemical reagents. The oxetane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing effects of the aldehyde group and the ring strain of the oxetane ring .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-3-(hydroxymethyl)oxetane: Similar structure but with an ethyl group instead of a methoxymethyl group.

    3-Methyl-3-oxetanemethanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

3-(Methoxymethyl)oxetane-3-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the oxetane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(methoxymethyl)oxetane-3-carbaldehyde

InChI

InChI=1S/C6H10O3/c1-8-3-6(2-7)4-9-5-6/h2H,3-5H2,1H3

InChI Key

LQUNWTBJDFIJBH-UHFFFAOYSA-N

Canonical SMILES

COCC1(COC1)C=O

Origin of Product

United States

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